molecular formula C24H20BrN3O2S2 B11524543 4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B11524543
M. Wt: 526.5 g/mol
InChI Key: PFEFLVVAFLFURB-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the benzamide family. Its full chemical formula is C22H19BrN2O2 , and its molecular weight is approximately 423.3 g/mol . The compound features a benzothiazole ring with a bromine substituent and an amide group.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound are not widely documented. one possible approach involves the condensation of a 2-aminobenzothiazole derivative with an appropriate acid chloride or anhydride. The reaction typically occurs under mild conditions, yielding the desired product.

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is scarce

Chemical Reactions Analysis

Reactivity::

    Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: While not extensively studied, it may undergo oxidation or reduction processes.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze.

Common Reagents and Conditions::

    Bromination: N-bromosuccinimide (NBS) or other brominating agents.

    Amide Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH).

    Reduction: Sodium borohydride (NaBH4) or other reducing agents.

Major Products:: The primary product of bromination would be the 4-bromo-N-[2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide itself.

Scientific Research Applications

    Medicine: It might exhibit biological activity, making it relevant for drug discovery.

    Chemistry: Researchers could explore its reactivity and use it as a building block.

    Industry: Its unique structure could find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains speculative due to limited research. it likely interacts with specific molecular targets or pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

While direct analogs are scarce, we can compare it to other benzamides or benzothiazoles. Its bromine substitution sets it apart from related compounds.

Properties

Molecular Formula

C24H20BrN3O2S2

Molecular Weight

526.5 g/mol

IUPAC Name

4-bromo-N-[2-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20BrN3O2S2/c1-15(16-5-3-2-4-6-16)26-22(29)14-31-24-28-20-12-11-19(13-21(20)32-24)27-23(30)17-7-9-18(25)10-8-17/h2-13,15H,14H2,1H3,(H,26,29)(H,27,30)

InChI Key

PFEFLVVAFLFURB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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